N-(5-chloro-2-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, an oxadiazole ring, and multiple functional groups, making it a subject of interest for researchers in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives, the quinazolinone core is synthesized through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring is introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the quinazolinone and oxadiazole intermediates under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups typically yields aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, often studied for their pharmacological properties.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to its combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C27H22ClN5O6 |
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Molecular Weight |
547.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN5O6/c1-37-18-10-7-16(8-11-18)25-30-24(39-31-25)15-33-26(35)19-5-3-4-6-21(19)32(27(33)36)14-23(34)29-20-13-17(28)9-12-22(20)38-2/h3-13H,14-15H2,1-2H3,(H,29,34) |
InChI Key |
AQWALXUALOZGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC |
Origin of Product |
United States |
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